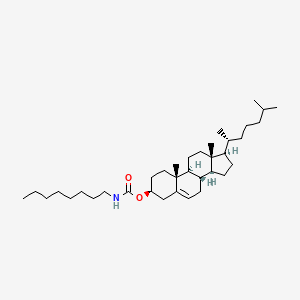

3-Cholesteryl-N-octylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Cholesteryl-N-octylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C36H63NO2 and its molecular weight is 541.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Drug Delivery Systems

3-Cholesteryl-N-octylcarbamate is primarily utilized in the development of drug delivery systems due to its amphiphilic nature, which allows it to form micelles and liposomes. These structures can encapsulate therapeutic agents, enhancing their solubility and bioavailability.

- Liposome Formation : Cholesterol derivatives, including this compound, are integral in creating liposomal formulations. These liposomes can be engineered to deliver drugs specifically to target tissues, such as tumors, thereby improving therapeutic efficacy while minimizing side effects. For instance, studies have shown that cholesterol-based liposomes can effectively encapsulate anticancer drugs like doxorubicin, leading to increased cellular uptake in cancer cells and reduced toxicity in healthy tissues .

- Theranostic Applications : The compound has been incorporated into theranostic agents—formulations that combine therapy and diagnostics. For example, fluorescent cholesterol conjugates have been developed to improve drug distribution in cancer cells while allowing for imaging capabilities .

Gene Delivery Systems

This compound has also been explored as a component in non-viral gene delivery vectors. Its ability to form cationic liposomes enhances the transfection efficiency of plasmid DNA into various cell types.

- Cationic Lipids : Research indicates that cationic lipids derived from cholesterol exhibit superior transfection capabilities compared to traditional methods. This is attributed to their ability to interact with negatively charged nucleic acids, facilitating cellular uptake . The incorporation of this compound into these systems has shown promise in delivering genetic material for therapeutic applications.

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an inhibitor of cholesterol esterase, an enzyme involved in lipid metabolism.

- Mechanism of Action : Studies suggest that carbamate derivatives like this compound can act as potent inhibitors by binding to the active site of cholesterol esterase. This inhibition can lead to hypolipidemic effects, making it a candidate for therapeutic strategies aimed at managing lipid disorders .

Research on the biological activities of this compound has revealed its potential cytotoxic effects against various cancer cell lines.

- Cytotoxicity : In vitro studies have demonstrated that compounds based on cholesterol derivatives can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species or disruption of mitochondrial function . Such findings highlight the dual role of this compound as both a therapeutic agent and a tool for studying cancer biology.

Summary Table of Applications

特性

CAS番号 |

57228-66-7 |

|---|---|

分子式 |

C36H63NO2 |

分子量 |

541.9 g/mol |

IUPAC名 |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-octylcarbamate |

InChI |

InChI=1S/C36H63NO2/c1-7-8-9-10-11-12-24-37-34(38)39-29-20-22-35(5)28(25-29)16-17-30-32-19-18-31(27(4)15-13-14-26(2)3)36(32,6)23-21-33(30)35/h16,26-27,29-33H,7-15,17-25H2,1-6H3,(H,37,38)/t27-,29+,30+,31-,32+,33+,35+,36-/m1/s1 |

InChIキー |

VFDGHTDBOQKAMG-MKQVXYPISA-N |

SMILES |

CCCCCCCCNC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

異性体SMILES |

CCCCCCCCNC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

正規SMILES |

CCCCCCCCNC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

同義語 |

3-cholesteryl-N-octylcarbamate 3-CNOC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。